molecular formula C10H13NOS B501519 N-[2-(methylsulfanyl)phenyl]propanamide

N-[2-(methylsulfanyl)phenyl]propanamide

Cat. No.: B501519
M. Wt: 195.28g/mol
InChI Key: IAJDGEDYNPYGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Methylsulfanyl)phenyl]propanamide is a propanamide derivative featuring a methylsulfanyl (–SCH₃) group at the ortho-position of the phenyl ring.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)propanamide

InChI

InChI=1S/C10H13NOS/c1-3-10(12)11-8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

IAJDGEDYNPYGGV-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1SC

Canonical SMILES

CCC(=O)NC1=CC=CC=C1SC

Origin of Product

United States

Comparison with Similar Compounds

Sulfanyl vs. Sulfonyl/Sulfonamide Groups

  • Methylsulfanyl (–SCH₃) : Enhances lipophilicity and may participate in weak van der Waals interactions.
  • Methylsulfonamido (–SO₂NHCH₃) : Increases polarity and hydrogen-bonding capacity, often improving receptor binding. For example, 2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanamide derivatives (e.g., compounds 20–24 in ) exhibit potent TRPV1 antagonism due to strong interactions with the receptor’s hydrophilic pockets .
  • Sulfonyl (–SO₂–) : Compounds like 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonylphenyl)propanamide () show higher melting points (228–230°C vs. 70–139°C for sulfonamides), attributed to increased crystallinity from polar sulfonyl groups .

Fluorine Substitution

  • Fluorine at the meta- or para-position (e.g., compounds 20–24 in ) enhances metabolic stability and binding affinity. For instance, compound 23 (melting point 136–139°C) demonstrated superior TRPV1 antagonism due to fluorine’s electronegativity and size .

Modifications to the Propanamide Backbone

Heterocyclic Additions

  • Pyridine and Thiazole Moieties : Compounds such as N-((2-(Piperidin-4-ylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (compound 48, ) incorporate pyridine rings, improving solubility and target selectivity .

Alkoxy Chain Variations

  • Longer alkoxy chains (e.g., isopentyloxy in compound 23, ) increase lipophilicity but may reduce aqueous solubility. Shorter chains (e.g., isopropoxy in compound 21) balance these properties for optimal pharmacokinetics .

Melting Points and Yields

Compound Substituents Yield (%) Melting Point (°C) Reference
N-[2-(Methylsulfanyl)phenyl]propanamide (hypothetical) –SCH₃ at ortho-position
Compound 20 () 3-Fluoro, 4-methylsulfonamido 82 85–90
Compound 11 () 4-Methylsulfonyl, 6-methoxynaphthyl 46 228–230
Compound 23 () 3-Fluoro, 4-methylsulfonamido, isopentyloxy 68 136–139
V85 () (2R)-Diphenyl, 2-sulfanyl
  • Synthetic Challenges : Sulfonamide derivatives (e.g., ) generally require multi-step syntheses with moderate yields (54–85%), whereas sulfanyl analogs may involve simpler thiolation reactions .

TRPV1 Antagonism

  • Fluorinated sulfonamides (e.g., compound 23, ) showed IC₅₀ values in the nanomolar range, outperforming non-fluorinated analogs due to enhanced binding to the TRPV1 vanilloid pocket .
  • SAR Trends : Cycloalkylmethoxy groups (e.g., cyclopentylmethoxy in compound 45, ) improved potency by filling hydrophobic receptor subpockets .

Carbonic Anhydrase Inhibition

  • Sulfamoyl-bearing propanamides (e.g., compound 30a, ) demonstrated inhibitory activity against isoforms CA IX and XII, relevant in cancer therapy .

Preparation Methods

Reaction Mechanism and Conditions

The amine group of 2-(methylsulfanyl)aniline attacks the electrophilic carbonyl carbon of propanoyl chloride, forming a tetrahedral intermediate. Deprotonation by a base (e.g., triethylamine) facilitates the elimination of hydrochloric acid, yielding the amide.

Procedure :

  • Dissolve 2-(methylsulfanyl)aniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

  • Add triethylamine (1.2 equiv) to scavenge HCl.

  • Slowly add propanoyl chloride (1.1 equiv) at 0–5°C to minimize side reactions.

  • Stir the mixture at room temperature for 4–6 hours.

  • Quench with water, extract with DCM, and purify via recrystallization (petroleum ether/ethyl acetate).

Yield : 75–85% (estimated from analogous reactions).

Key Optimization Parameters

  • Solvent Choice : Dichloromethane is preferred due to its ability to dissolve both reactants and by-products.

  • Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in neutralizing HCl, preventing protonation of the amine.

  • Stoichiometry : A slight excess of propanoyl chloride ensures complete conversion of the amine.

Alternative Acylating Agents

While propanoyl chloride is standard, other acylating agents offer flexibility under specific conditions.

Propanoyl Anhydride

Propanoyl anhydride reacts with 2-(methylsulfanyl)aniline in the absence of a base, though at a slower rate. This method is less common due to the anhydride’s lower reactivity.

Procedure :

  • Reflux equimolar amounts of 2-(methylsulfanyl)aniline and propanoyl anhydride in toluene for 12 hours.

  • Remove solvent under vacuum and purify via column chromatography (hexane/ethyl acetate 3:1).

Yield : 60–70% (inferred from similar reactions).

In Situ Activation of Propanoic Acid

Carbodiimide-based coupling agents (e.g., EDCl/HOBt) activate propanoic acid for amide bond formation. This method avoids handling corrosive acyl chlorides.

Procedure :

  • Combine 2-(methylsulfanyl)aniline, propanoic acid (1.1 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) in DMF.

  • Stir at room temperature for 24 hours.

  • Extract with ethyl acetate and wash with dilute HCl to remove unreacted reagents.

Yield : 65–75% (based on analogous syntheses).

Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity and purity.

Infrared Spectroscopy (IR)

  • C=O Stretch : 1650–1670 cm⁻¹ (amide I band).

  • N–H Bend : 1550–1565 cm⁻¹ (amide II band).

  • S–C Stretch : 680–720 cm⁻¹ (methylsulfanyl group).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.15 (t, 3H, CH₂CH₃)

  • δ 2.50 (s, 3H, SCH₃)

  • δ 2.60–2.70 (q, 2H, CH₂CO)

  • δ 7.20–7.50 (m, 4H, aromatic H)

  • δ 8.10 (s, 1H, NH).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 9.5 (CH₂CH₃), 16.8 (SCH₃), 35.2 (CH₂CO), 127–135 (aromatic C), 170.5 (C=O).

Comparative Analysis of Methods

Method Reagents Solvent Conditions Yield
Propanoyl ChloridePropanoyl chloride, Et₃NDCM0°C → rt, 6 hr75–85%
Propanoyl Anhydride(Propanoyl)₂OTolueneReflux, 12 hr60–70%
EDCl/HOBtEDCl, HOBt, DMFDMFrt, 24 hr65–75%

The propanoyl chloride route offers optimal yield and simplicity, making it the preferred industrial method. EDCl/HOBt activation is advantageous for acid-sensitive substrates but requires longer reaction times.

Challenges and Mitigation Strategies

  • Impurity Formation : Hydrolysis of propanoyl chloride to propanoic acid may occur in humid conditions. Use of anhydrous solvents and inert atmospheres minimizes this.

  • Low Solubility : 2-(Methylsulfanyl)aniline exhibits limited solubility in polar solvents. Sonication or slight heating (30–40°C) improves dissolution.

  • Purification Difficulties : Column chromatography (silica gel, hexane/ethyl acetate) effectively separates the product from unreacted starting materials.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors enhance mixing and heat transfer, reducing reaction time to 2–3 hours. Automated quenching and extraction systems improve reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.